5-(4-Methylphenyl)furan-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)furan-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-2-4-8(5-3-7)10-6-9(12)11(13)14-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBIZZYJVDREKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365550 | |
| Record name | 5-(4-methylphenyl)furan-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55991-68-9 | |
| Record name | 5-(4-methylphenyl)furan-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furan 2,3 Diones with a 5 4 Methylphenyl Substituent
General Approaches to Furan-2,3-dione Ring Systems
The construction of the furan-2,3-dione ring is most commonly achieved through the reaction of a 1,3-dicarbonyl compound with a derivative of oxalic acid, typically oxalyl chloride. This approach provides a direct and versatile route to a wide range of substituted furan-2,3-diones. The reactivity of these diones makes them useful intermediates in organic synthesis. For instance, thermal decomposition of 4-acyl substituted furan-2,3-diones can lead to the formation of highly reactive α-oxoketene intermediates, which can then undergo further reactions. researchgate.netasianpubs.org
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a reliable method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com The classical furan (B31954) synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone. wikipedia.orgorganic-chemistry.orgquimicaorganica.org The mechanism proceeds via the protonation of one carbonyl group, followed by an attack from the enol form of the other carbonyl, leading to a five-membered ring intermediate that subsequently dehydrates to form the aromatic furan ring. wikipedia.orgalfa-chemistry.com
While the Paal-Knorr reaction is fundamental for forming the furan ring, it is not the direct method for producing furan-2,3-diones. The starting materials and the final product's oxidation state differ. The Paal-Knorr synthesis yields a fully aromatic furan ring from a 1,4-dicarbonyl compound. In contrast, the synthesis of furan-2,3-diones typically starts from 1,3-dicarbonyl compounds and results in a heterocyclic ring with two ketone functionalities. Therefore, while related by the formation of a furan-based core, the direct synthesis of furan-2,3-diones follows a distinct mechanistic pathway.
Targeted Synthesis of 4-(4-Methylbenzoyl)-5-(4-Methylphenyl)furan-2,3-dione
A significant and well-documented example within this class of compounds is 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione. This compound serves as a novel and versatile starting material for the synthesis of numerous other heterocyclic compounds. researchgate.netasianpubs.org Its synthesis is achieved through a specific and efficient cyclocondensation reaction.
The primary and most effective route for the synthesis of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione involves the cyclocondensation of a 1,3-dicarbonyl precursor. researchgate.netasianpubs.org This method provides a direct pathway to the desired furan-2,3-dione structure. The selection of the appropriate 1,3-dicarbonyl compound is crucial for obtaining the target molecule with the desired substituents.
The specific synthesis of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione is accomplished through the reaction of p,p'-dimethyldibenzoylmethane with oxalyl chloride. researchgate.netasianpubs.orgasianpubs.org In this reaction, the 1,3-dicarbonyl compound, p,p'-dimethyldibenzoylmethane, undergoes a cyclocondensation reaction with oxalyl chloride to yield the target furan-2,3-dione. researchgate.net This product is a stable starting material for synthesizing various heterocyclic compounds. asianpubs.org The reaction of the synthesized furan-2,3-dione with different amines, such as α-naphthylamine, aniline, p-toluidine, and o-toluidine (B26562), leads to the formation of a variety of derivatives including 2-oxo-3-butenoic acid derivatives, pyrrole-2,3-diones, and pyrrole-2-ones. asianpubs.orgasianpubs.org
Reaction Details
| Reactant 1 | Reactant 2 | Product |
|---|
Compound Information
| Compound Name | Role in Synthesis |
| p,p'-Dimethyldibenzoylmethane | 1,3-Dicarbonyl Precursor |
| Oxalyl Chloride | Cyclizing Agent |
| 4-(4-Methylbenzoyl)-5-(4-Methylphenyl)furan-2,3-dione | Final Product / Starting Material for other syntheses |
Chemical Reactivity and Reaction Pathways of 4 4 Methylbenzoyl 5 4 Methylphenyl Furan 2,3 Dione
Thermal Decomposition and Intermediate Formation
Thermal treatment of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione induces a characteristic ring-opening reaction, leading to the formation of highly reactive intermediates that can subsequently undergo further transformations. asianpubs.orgresearchgate.net
The thermolysis of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione proceeds through the opening of the furan-2,3-dione ring. asianpubs.orgresearchgate.net This process is understood to involve the elimination of a molecule of carbon monoxide, resulting in the formation of a diacylketene, a type of α-oxo ketene (B1206846), as a highly reactive intermediate. asianpubs.orgresearchgate.net These ketenes are valuable in synthetic chemistry but are typically generated in situ for immediate use in subsequent reactions due to their high reactivity. asianpubs.org The general reactivity and reaction mechanisms of α-oxo ketenes with nucleophiles have been a subject of considerable study. asianpubs.org
In the absence of other reacting partners, the diacylketene intermediate generated from the thermal decomposition of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione can undergo dimerization. asianpubs.orgresearchgate.net This self-reaction of the intermediate is a significant pathway that leads to the formation of a stable six-membered heterocyclic compound, specifically a pyran-4-one derivative. asianpubs.orgresearchgate.net
Nucleophilic Addition Reactions
The furan-2,3-dione ring system is characterized by several electron-deficient centers, making it highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility. asianpubs.org
The carbon atoms of the furan-2,3-dione ring, specifically at positions C-2, C-3, C-5, and the exocyclic carbonyl carbon at C-6 (part of the benzoyl group), function as electrophilic sites with varying degrees of reactivity. asianpubs.org The carbonyl carbons C-2 and C-3 are classic electrophilic centers. The electron-donating oxygen atom in the furan (B31954) ring increases electron density, making the ring generally more reactive than benzene (B151609). ucalgary.ca However, the dione (B5365651) structure creates strong electrophilic points that are targets for nucleophilic addition. These sites can be selectively targeted by various nucleophiles and binucleophiles to construct a wide array of condensed heterocyclic systems. asianpubs.org
The reactions of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with various nitrogen-containing nucleophiles have been extensively studied, yielding a diverse range of products. The reaction course and final product are highly dependent on the nature of the nucleophile and the reaction conditions. asianpubs.orgresearchgate.net
Reactions with aromatic amines such as α-naphthylamine, aniline, p-toluidine, and o-toluidine (B26562) in benzene at room temperature lead to different products depending on the amine used. These include 2-oxo-3-butenoic acid derivatives, pyrrol-2,3-diones, and pyrrole-2-ones. asianpubs.org Reaction with the binucleophile o-phenylenediamine (B120857) results in the formation of quinoxaline-2-one derivatives. asianpubs.org
The interaction with amides initiates with a nucleophilic attack from the nitrogen atom. asianpubs.org For example, reactions with acetanilides can yield open-chain dibenzoylacetic acid derivatives. researchgate.net Similarly, reactions with semicarbazones, thiosemicarbazones, and ureas proceed via nucleophilic attack, leading to the formation of pyrimidine-2-one and -thione derivatives with the loss of carbon dioxide and water. asianpubs.orgresearchgate.net
The table below summarizes the outcomes of reacting 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with various nitrogen nucleophiles.
Table 1: Products from the Reaction of 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Resulting Product Class | Reference |
| α-Naphthylamine | 2-Oxo-3-butenoic acid derivative | asianpubs.org |
| Aniline | Pyrrol-2,3-dione | asianpubs.org |
| p-Toluidine / o-Toluidine | Pyrrole-2-ones | asianpubs.org |
| o-Phenylenediamine | Quinoxaline-2-ones | asianpubs.org |
| Acetanilides | Open-chain dibenzoylacetic acid derivatives | researchgate.net |
| Semicarbazones / Thiosemicarbazones | 1-Methylenaminopyrimidine-2-one/-thione derivatives | researchgate.net |
| Amides (general) | Open-chain α-N-acyl-oxo-amide derivatives | asianpubs.org |
Reactions with Nitrogen-Containing Nucleophiles
Aromatic Amines and Diamines: Formation of 2-Oxo-3-butenoic Acid Derivatives, Pyrrol-2,3-diones, Pyrrole-2-ones, and Quinoxaline-2-ones
The reactions of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with aromatic amines and diamines lead to a variety of products depending on the specific amine and reaction conditions. asianpubs.org For instance, reactions conducted in benzene at room temperature with α-naphthylamine, aniline, p-toluidine, and o-toluidine have been shown to yield 2-oxo-3-butenoic acid derivatives, pyrrole-2,3-diones, and pyrrole-2-ones. asianpubs.org Furthermore, reaction with o-phenylenediamine derivatives under similar conditions results in the formation of quinoxaline-2-ones. asianpubs.org
The formation of pyrrole-2,3-diones can also be achieved through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkyl urea (B33335) derivatives. acgpubs.org These pyrrole-2,3-diones can then be further reacted with 1,2-aromatic diamines to produce 2(1H)-quinoxalinones. acgpubs.org The initial step in these reactions is believed to be a Michael-type attack of the amine's nitrogen atom on the C-5 position of the furan-dione ring, followed by dehydration to form the pyrrole-2,3-dione. acgpubs.org
Table 1: Products from the reaction of 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with Aromatic Amines and Diamines
| Reactant | Product Type |
|---|---|
| α-Naphthylamine | 2-Oxo-3-butenoic acid derivative |
| Aniline | Pyrrole-2,3-dione |
| p-Toluidine | Pyrrole-2-one |
| o-Toluidine | Pyrrole-2-one |
| o-Phenylenediamine | Quinoxaline-2-one |
Amides: Synthesis of Open-Chain α-N-Acyl-Oxo-Amide Derivatives
The thermal reaction of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with various amides in a solvent like toluene (B28343) or benzene leads to the formation of open-chain α-N-acyl-oxo-amide derivatives. asianpubs.orgasianpubs.org This reaction proceeds through the thermal decomposition of the furan-2,3-dione to an α-oxoketene intermediate, which then undergoes nucleophilic addition by the amide. asianpubs.orgasianpubs.org The resulting products exist in a keto-enol tautomeric equilibrium. asianpubs.orgasianpubs.org
For example, refluxing the furan-2,3-dione with benzamide (B126) in toluene yields N-[(2Z)-3-Hydroxy-2-(4-methylbenzoyl)-3-(4-methylphenyl)prop-2-enoyl]benzamide. asianpubs.org Similarly, reactions with acetamide, n-butyramide, and thioacetamide (B46855) produce the corresponding α-N-acyl-oxo-amide derivatives. asianpubs.org
Table 2: Synthesis of α-N-Acyl-Oxo-Amide Derivatives
| Amide Reactant | Solvent | Product |
|---|---|---|
| Benzamide | Toluene | N-[(2Z)-3-Hydroxy-2-(4-methylbenzoyl)-3-(4-methylphenyl)prop-2-enoyl]benzamide |
| Acetamide | Toluene | (2Z)-N-Acetyl-3-hydroxy-2-(4-methylbenzoyl)-3-(4-methylphenyl)acrylamide |
| n-Butyramide | Benzene | N-[(2Z)-3-Hydroxy-2-(4-methylbenzoyl)-3-(4-methylphenyl)prop-2-enoyl]buthanamide |
Anilides: Formation of Dibenzoylacetic Acid Derivatives
The reaction between 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione and acetanilides results in the formation of open-chain dibenzoylacetic acid derivatives. researchgate.net The specific products formed are dependent on the reaction conditions. researchgate.net These reactions highlight the versatility of the furan-2,3-dione scaffold in synthesizing complex acyclic structures. researchgate.netresearchgate.net
Semicarbazones and Thiosemicarbazones: Pyrimidine-2-one and Pyrimidine-2-thione Synthesis
4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione reacts with various semicarbazones and thiosemicarbazones to yield 1-methylenaminopyrimidine-2-one and -thione derivatives. researchgate.net This reaction involves the loss of carbon dioxide and water and proceeds in moderate yields. researchgate.net The initial nucleophilic attack is proposed to come from the nitrogen atom of the semicarbazone or thiosemicarbazone onto the furanone ring. asianpubs.orgasianpubs.org Subsequent hydrolysis of these pyrimidine (B1678525) derivatives can lead to the corresponding 1-amino-pyrimidine-2-one and -thione compounds. researchgate.net
Hydrazine (B178648) Derivatives: Pathways to 1H-Pyrazole-5-carboxylic Acid Derivatives
The reaction of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with hydrazine derivatives provides a synthetic route to 1H-pyrazole-5-carboxylic acid derivatives. researchgate.net For example, condensation with arylhydrazines in refluxing benzene can produce pyrazole-3-hydrazides. mdpi.comnih.gov Similarly, reaction with N-benzylidene-N'-(4-nitrophenyl) hydrazine yields 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. mdpi.comnih.govorientjchem.org These pyrazole (B372694) carboxylic acids are versatile intermediates that can be converted into a variety of other derivatives, including esters and amides, via their acid chlorides. researchgate.net
Urea Derivatives: Cyclocondensation to 1H-Pyrrole-2,3-dione
The reaction of 4-aroyl-5-aryl-2,3-furandiones with N,N-dialkyl ureas results in a cyclocondensation reaction that, with the loss of water, yields 1H-pyrrole-2,3-dione derivatives in moderate yields. acgpubs.org The proposed mechanism involves an initial Michael-type attack of a nitrogen atom from the urea derivative onto the C-5 position of the furan-dione ring, followed by the elimination of a water molecule to form the heterocyclic product. acgpubs.org
Cycloaddition Reactions
4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione and related furan-2,3-diones can participate in cycloaddition reactions. The thermal decomposition of these compounds generates highly reactive α-oxoketene intermediates which can act as dienes in [4+2] cycloaddition reactions with various dienophiles. asianpubs.orgasianpubs.org These reactions provide a pathway for the synthesis of various heterocyclic systems. The specific outcomes of these cycloaddition reactions are influenced by the nature of the dienophile, solvent, and reaction temperature. asianpubs.org
Reactions with Dienophiles
The thermal decomposition of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione generates a diacylketene intermediate which can readily participate in cycloaddition reactions. While the furan ring itself can act as a diene in Diels-Alder reactions, the more prominent pathway for this particular compound involves the in situ generation of the acylketene which then serves as the 4π-electron component in [4+2] cycloadditions with various dienophiles.
Research has shown that the reaction of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with dienophiles such as the enolic forms of 1,3-diones leads to the formation of various heterocyclic compounds. researchgate.net The specific products formed depend on the reaction conditions, including temperature and the solvent used. researchgate.net The diacylketene intermediate reacts with the enol to form a six-membered ring, which can then undergo further rearrangement or tautomerization.
Table 1: General Reaction of Acylketene with Dienophiles
| Reactant 1 (Acylketene Precursor) | Dienophile | Reaction Conditions | Product Type |
| 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione | 1,3-Diones (enolic) | Heat, various solvents | Dihydropyranones and other heterocycles |
| 5-Aryl-furan-2,3-diones | Alkenes, Alkynes | Heat (Thermolysis) | Substituted Pyran-2-ones |
| 5-Aryl-furan-2,3-diones | Imines | Heat (Thermolysis) | Oxazinones |
This table represents the generalized reactivity. Specific yields and conditions are highly dependent on the exact substrates used.
Domino Reactions with 2H-Azirines via Acylketenes
A notable and well-documented reaction pathway for acylketenes generated from furan-2,3-diones is their domino reaction with 2H-azirines. nih.govnih.govorganic-chemistry.org Although research on the exact 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione is limited in this specific context, extensive studies on structurally similar 5-aryl-furan-2,3-diones provide a clear model for its reactivity. nih.govnih.gov The thermolysis of these furan-2,3-diones in the presence of 3-aryl-2H-azirines initiates a complex cascade of reactions.
The process begins with the generation of the acylketene. The 2H-azirine, a strained three-membered ring, reacts with the acylketene in a [4+2] cycloaddition. However, this is just the first step in a domino sequence. The initial cycloadduct can then react with a second molecule of either the acylketene or the azirine, leading to a variety of final products. The ratio and type of products formed are highly dependent on the electronic properties of the substituents on both the furan-2,3-dione and the 2H-azirine. nih.gov
Two main types of products are observed:
Bridged 1:2 Adducts : One molecule of azirine reacts with two molecules of the acylketene to form 5,7-dioxa-1-azabicyclo[4.4.1]undeca-3,8-diene-2,10-diones. This pathway is favored when the azirine possesses electron-withdrawing groups. nih.gov
Ortho-fused 2:2 Adducts : Two molecules of azirine and two molecules of the acylketene combine to form 6,6a,12,12a-tetrahydrobis nih.govasianpubs.orgoxazino[3,2-a:3′,2′-d]pyrazine-4,10-diones. This pathway, leading to a new heterocyclic system, is favored when the azirine has no electron-withdrawing groups. nih.govnih.gov
The reaction is proposed to proceed via an acid-catalyzed dimerization of the azirine to a dihydropyrazine, which then undergoes consecutive cycloadditions with two molecules of the acylketene. nih.gov
Table 2: Domino Reaction of Acylketenes (from 5-Aryl-furan-2,3-diones) with 3-Aryl-2H-azirines
| 5-Aryl-furan-2,3-dione (Acylketene Source) | 3-Aryl-2H-azirine | Product Ratio (1:2 Adduct vs. 2:2 Adduct) | Product Yields | Reference |
| 5-(p-Tolyl)furan-2,3-dione | 3-Phenyl-2H-azirine | Mixture of 1:2 and 2:2 adducts | 3a (15%), 4a (34%), 5a (16%) | nih.govnih.gov |
| 5-(p-Chlorophenyl)furan-2,3-dione | 3-Phenyl-2H-azirine | Mixture of 1:2 and 2:2 adducts | 3b (20%), 4b (28%), 5b (12%) | nih.govnih.gov |
| 5-(p-Tolyl)furan-2,3-dione | 3-(p-Methoxyphenyl)-2H-azirine | Only 2:2 adducts formed | 4d (40%), 5d (21%) | nih.govnih.gov |
| 5-(p-Tolyl)furan-2,3-dione | 3-(p-Nitrophenyl)-2H-azirine | Only 1:2 adduct formed | 3f (62%) | nih.govnih.gov |
Data adapted from Khlebnikov et al., Beilstein J. Org. Chem. 2014, 10, 784–793. Product numbers (e.g., 3a) refer to the structures in the source publication. This data illustrates the reaction pattern expected for 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione.
This reactivity highlights the utility of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione as a precursor to complex heterocyclic systems through thermally induced domino reactions.
Spectroscopic and Structural Elucidation Methodologies for 4 4 Methylbenzoyl 5 4 Methylphenyl Furan 2,3 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy provides data on the number, environment, and coupling of hydrogen atoms. In the analysis of furan (B31954) derivatives, the chemical shifts (δ) of protons on the furan ring, the p-tolyl group, and any substituents are diagnostic. For instance, in the related compound (RS,RS)-5-[Hydroxy(4-methylphenyl)methyl]furan-2(5H)-one, the methyl protons of the tolyl group appear as a singlet around δ 2.36 ppm. researchgate.net The aromatic protons of the p-substituted ring typically present as two doublets. The protons on the furanone ring itself show characteristic shifts and coupling patterns that are crucial for confirming the structure. researchgate.net
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | Solvent |
|---|---|---|
| (RS,RS)-5-[Hydroxy(4-methylphenyl)methyl]furan-2(5H)-one researchgate.net | 7.28 (d, J=7.2 Hz, 2H), 7.21 (d, J=7.2 Hz, 2H), 6.13 (dd, J=5.6, 1.6 Hz, 1H), 5.15 (m, 1H), 4.66 (d, J=7.2 Hz, 1H), 2.80 (br s, 1H), 2.36 (s, 3H) | CDCl₃ |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For 5-(4-methylphenyl)furan-2,3-dione derivatives, the signals for the carbonyl carbons (C=O) of the dione (B5365651) moiety are particularly characteristic, appearing far downfield. The quaternary carbons and the methyl carbon of the p-tolyl group also give distinct signals. For example, in (RS,RS)-5-[Hydroxy(4-methylphenyl)methyl]furan-2(5H)-one, the carbonyl carbon appears at δ 172.6 ppm, while the methyl carbon of the tolyl group is observed at δ 21.5 ppm. researchgate.net The signals for the aromatic carbons and the furan ring carbons provide further confirmation of the molecular structure. researchgate.netresearchgate.net
| Compound | ¹³C NMR Chemical Shifts (δ, ppm) | Solvent |
|---|---|---|
| (RS,RS)-5-[Hydroxy(4-methylphenyl)methyl]furan-2(5H)-one researchgate.net | 172.6, 153.4, 139.1, 134.9, 129.7, 126.9, 123.2, 87.2, 75.8, 21.5 | CDCl₃ |
| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine researchgate.net | 164.32, 161.98, 142.59, 130.40, 127.05, 121.11, 50.24, 21.59 | Not Specified |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound and its derivatives, the most prominent peaks are expected to be the C=O stretching vibrations from the dione functional group, typically appearing in the region of 1650-1800 cm⁻¹. In the related structure (RS,RS)-5-[Hydroxy(4-methylphenyl)methyl]furan-2(5H)-one, a strong carbonyl absorption is seen at 1742 cm⁻¹. researchgate.net This compound also displays a broad absorption at 3411 cm⁻¹, indicative of the O-H stretching vibration from the hydroxyl group. researchgate.net
| Compound | Characteristic IR Absorption Bands (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| (RS,RS)-5-[Hydroxy(4-methylphenyl)methyl]furan-2(5H)-one researchgate.net | 3411 | O-H stretch (hydroxyl) |
| 1742 | C=O stretch (lactone) |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and can offer information about the structure of a compound through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy by measuring its exact mass. For the derivative (RS,RS)-5-[Hydroxy(4-methylphenyl)methyl]furan-2(5H)-one, HRMS analysis showed a found molecular ion mass of 204.0782, which corresponds well with the calculated mass of 204.0786 for the molecular formula C₁₂H₁₂O₃. researchgate.net
| Compound | Molecular Formula | Calculated Mass [M]⁺ | Found Mass [M]⁺ | Technique |
|---|---|---|---|---|
| (RS,RS)-5-[Hydroxy(4-methylphenyl)methyl]furan-2(5H)-one researchgate.net | C₁₂H₁₂O₃ | 204.0786 | 204.0782 | HRMS |
X-ray Diffraction (XRD) Analysis for Solid-State Structure
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, allowing for the unambiguous assignment of relative and absolute stereochemistry. The crystal structure of (RS,RS)-5-[Hydroxy(4-methylphenyl)methyl]furan-2(5H)-one was determined by XRD, confirming the relative configuration at its two stereogenic centers. researchgate.net The analysis revealed an orthorhombic crystal system with the space group Pna2₁. researchgate.net The furan and tolyl groups were found to be nearly perpendicular, with a dihedral angle of 79.39 (5)°. researchgate.net Such data is invaluable for understanding the molecule's conformation in the solid state.
| Crystallographic Data for (RS,RS)-5-[Hydroxy(4-methylphenyl)methyl]furan-2(5H)-one researchgate.net | |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Volume (V) | 978.89 (11) ų |
| Calculated Density (Dx) | 1.386 Mg m⁻³ |
| Radiation | Mo Kα |
| Final R-factor | R[F² > 2σ(F²)] = 0.026 |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance and serves as a crucial check for purity. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. For instance, the synthesis of a related heterocyclic compound, 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, was supported by elemental analysis, where the found percentages of C, H, and N were in close agreement with the calculated values. nih.gov
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline nih.gov | C | 69.11 | 69.04 |
| H | 5.48 | 5.42 | |
| N | 5.12 | 5.03 |
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., Thin-Layer Chromatography)
Chromatographic techniques are indispensable tools in synthetic organic chemistry for monitoring the progress of reactions and for the purification of the resulting products. Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid method for this purpose.
In the synthesis of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione, which is prepared from the cyclocondensation of 1,3-bis(4-methylphenyl)propane-1,3-dione with oxalyl chloride, TLC is instrumental in tracking the consumption of the starting materials and the formation of the desired product researchgate.netasianpubs.org. A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. The separation of components on the plate, visualized typically under UV light, provides a qualitative assessment of the reaction's progress.
The purification of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione and its subsequently synthesized derivatives is often achieved using column chromatography, a preparative extension of TLC. The choice of the stationary phase, most commonly silica (B1680970) gel, and the mobile phase (eluent) is guided by preliminary TLC analyses to achieve optimal separation of the target compound from any unreacted starting materials, byproducts, or impurities.
Detailed research findings on the chromatographic behavior of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione and its derivatives are often embedded within the experimental sections of synthetic chemistry publications. While specific Rf values are dependent on the exact conditions (e.g., solvent system, stationary phase), the principles of separation remain constant.
Table 1: Application of Thin-Layer Chromatography in the Analysis of Furan-2,3-dione Derivatives
| Parameter | Description |
| Stationary Phase | Typically silica gel 60 F254 plates are used, offering a polar surface for the separation of compounds based on their polarity. |
| Mobile Phase | A mixture of non-polar and polar solvents, such as a hexane-ethyl acetate (B1210297) system, is commonly employed. The ratio is optimized to achieve a good separation of spots on the TLC plate. |
| Visualization | Compounds containing a chromophore, such as the furan-2,3-dione ring system, can be visualized under UV light (typically at 254 nm). Staining with reagents like potassium permanganate (B83412) can also be used for visualization. |
| Application | TLC is used for the qualitative monitoring of reaction progress, identification of the number of components in a mixture, and determination of the appropriate solvent system for column chromatography. |
The effectiveness of chromatographic purification is paramount as the purity of the synthesized compounds is a prerequisite for their accurate spectroscopic characterization and for their use in subsequent chemical reactions researchgate.netasianpubs.org. The structures of the purified compounds are then unequivocally confirmed through various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR spectroscopy researchgate.netasianpubs.org.
Computational and Theoretical Investigations of Furan 2,3 Dione Reactivity and Structure
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the complex reaction mechanisms of furan-2,3-diones. These compounds are known for their high reactivity, serving as precursors to various heterocyclic systems through reactions involving nucleophiles and dienophiles. The thermal decomposition of 5-arylfuran-2,3-diones is thought to proceed through a ring-opening mechanism to form a highly reactive α-oxoketene intermediate, which can then undergo further reactions.
Transition state analysis is a cornerstone of mechanistic studies, allowing for the identification of the highest energy point along a reaction coordinate. For reactions involving furan-2,3-dione derivatives, computational methods are essential for elucidating the structures and energies of these fleeting states.
The B3LYP functional combined with the 6-31G(d) basis set is a widely used level of theory that provides a good balance between computational cost and accuracy for organic molecules. researchgate.net Such calculations are used to map the potential energy surface of a reaction, locating the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. For instance, in cycloaddition reactions where furan (B31954) derivatives act as dienes, DFT calculations can distinguish between concerted and stepwise pathways by locating the relevant transition states. pku.edu.cn The analysis of the geometric parameters of a calculated transition state, such as the lengths of forming and breaking bonds, provides a detailed picture of the reaction mechanism at the molecular level. researchgate.net
Studies on related heterocyclic systems demonstrate the power of this approach. For example, DFT calculations have been used to model the atmospheric photooxidation of ethyl acetate (B1210297), successfully optimizing the geometries of transition states for hydrogen abstraction reactions. researchgate.net Similarly, the mechanisms of cycloaddition reactions involving dienylfurans have been extensively studied, revealing complex pathways with multiple transition states. pku.edu.cn While specific data for 5-(4-methylphenyl)furan-2,3-dione is not extensively published, these analogous studies provide a robust framework for how its reactivity would be computationally investigated.
Table 1: Representative Applications of DFT in Reaction Mechanism Analysis
| System Studied | Computational Method | Key Findings |
|---|---|---|
| Dienylfurans + DMAD | B3LYP/6-31+G(d) | Determined the most favored reaction pathway among several possibilities by comparing the Gibbs free energies of activation for each path. pku.edu.cn |
| Ethyl Acetate + OH radical | B3LYP/6-31G(d,p) | Optimized geometries of transition states to elucidate the atmospheric degradation mechanism. researchgate.net |
Vibrational analysis is a critical step in computational studies that serves two main purposes. First, it confirms the nature of a stationary point on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real (positive) vibrational frequencies, whereas a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Second, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the structural identification of synthesized compounds. researchgate.net For example, a vibrational spectroscopic study on furan and its hydrated derivatives used DFT calculations (B3LYP/6-311G(d,p)) to compute fundamental frequencies, which were then compared with experimental IR and Raman data to provide a detailed assignment of vibrational modes. researchgate.net This approach is invaluable for characterizing transient intermediates, such as the α-oxoketene formed from the thermolysis of this compound, which may be too unstable to isolate and characterize experimentally.
For example, in the DFT study of the [8+2] cycloaddition of dienylfurans, the Gibbs free energy profile was computed, revealing that the rate-determining step was the formation of a zwitterionic intermediate with an activation energy of 21.7 kcal/mol. pku.edu.cn Such profiles are crucial for predicting reaction feasibility, understanding rate-determining steps, and explaining observed product distributions. The reaction of 5-phenylfuran-2,3-dione with nucleophiles like o-aminothiophenol, for instance, can lead to different products depending on which functional group of the nucleophile attacks the furanone ring. researchgate.net Energetic profiles can rationalize this regioselectivity by comparing the activation barriers for the competing pathways.
Tautomerism Studies (e.g., Keto-Enol Tautomerism in Reaction Products)
While this compound itself does not exhibit keto-enol tautomerism, many of its reaction products do. When the furan-2,3-dione ring is opened by a nucleophile, the resulting products are often β-dicarbonyl or related compounds that can exist as an equilibrium mixture of keto and enol tautomers. nih.govfrontiersin.org
The stability of these tautomers is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com The enol form is often stabilized by conjugation and the formation of a stable six-membered ring via an internal hydrogen bond. nih.gov Computational studies, alongside NMR spectroscopy, are the primary tools for investigating these equilibria. Calculations can predict the relative energies of the keto and enol forms, providing an estimate of the equilibrium constant. frontiersin.org For many β-keto-enol systems, the enol tautomer is found to be significantly favored due to the stability gained from conjugation and intramolecular hydrogen bonding. nih.gov
Table 2: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium | Example |
|---|---|---|
| Conjugation | Stabilizes the enol form by extending the π-system. | The enol of a 1,3-dicarbonyl has a C=C bond conjugated with the remaining C=O group. masterorganicchemistry.com |
| Intramolecular H-Bonding | Significantly stabilizes the enol form by creating a pseudo-aromatic ring. | The hydroxyl proton of the enol forms a hydrogen bond with the oxygen of the keto group. nih.gov |
| Aromaticity | If the enol form is part of an aromatic system, it is overwhelmingly favored. | The enol form of 2,4-cyclohexadienone (B14708032) is phenol, an aromatic compound. masterorganicchemistry.com |
| Solvent | Less polar solvents tend to favor the internally hydrogen-bonded enol form. | The enol tautomer of acetoacetic acid ranges from <2% in D₂O to 49% in CCl₄. masterorganicchemistry.com |
Molecular Modeling and Electronic Structure Calculations
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules and predict their properties. For this compound, electronic structure calculations provide fundamental insights into its reactivity.
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. The energy and distribution of these frontier orbitals are key to understanding a molecule's behavior in chemical reactions. For instance, the LUMO distribution indicates the most likely sites for nucleophilic attack, while the HOMO distribution indicates sites susceptible to electrophilic attack. In the context of cycloaddition reactions, the relative energies of the HOMO of the diene and the LUMO of the dienophile (or vice-versa) govern the reaction rate and regioselectivity. Studies on 2,5-diaryl furans show that HOMO and LUMO energies can be calculated and correlated with experimental optical and electrochemical properties. acs.org
Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (rich in electrons), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, MEP maps would highlight the electrophilic nature of the carbonyl carbons, consistent with their observed reactivity towards nucleophiles. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-phenylfuran-2,3-dione |
| 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione |
| Ethyl acetate |
| Dienylfurans |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) |
| o-aminothiophenol |
| Acetoacetic acid |
| 2,4-cyclohexadienone |
| Phenol |
Emerging Research Frontiers and Future Directions for Furan 2,3 Diones with 5 4 Methylphenyl Moiety
Exploration of Novel Synthetic Pathways and Methodologies
The conventional synthesis of 5-(4-methylphenyl)furan-2,3-dione and its derivatives, such as 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione, typically involves the cyclocondensation of a 1,3-dicarbonyl compound with oxalyl chloride. For instance, 1,3-bis(4-methylphenyl)propane-1,3-dione (also known as di-p-methylbenzoyl-methane) reacts with oxalyl chloride to yield 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione. researchgate.net
However, the quest for more efficient, atom-economical, and environmentally benign synthetic methods is a continuous endeavor in organic chemistry. organic-chemistry.org Researchers are exploring alternative strategies that may include:
Transition-Metal-Free Syntheses: There is a growing interest in developing synthetic routes that avoid the use of transition metals, which can be costly and pose environmental concerns. nih.gov
One-Pot Reactions: Designing multi-component reactions where several synthetic steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov
Flow Chemistry: Continuous-flow technologies offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them an attractive alternative to traditional batch processes for the synthesis of furan (B31954) derivatives. nih.gov
Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields for the synthesis of heterocyclic compounds. nih.gov
Recent advancements in the synthesis of furan derivatives, in general, have showcased a variety of innovative approaches, including gold-catalyzed cyclizations of diols, palladium-catalyzed reactions of enyne acetates, and copper-mediated cyclizations of silyl (B83357) enol ethers. organic-chemistry.org The adaptation of these modern methodologies for the specific synthesis of this compound could open up new avenues for its efficient production.
Advanced Mechanistic Studies of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new synthetic applications. The thermal decomposition of 4-acyl substituted furan-2,3-diones is a key area of study. This process is believed to proceed through the ring-opening of the furan-2,3-dione to form an α-oxo ketene (B1206846) intermediate. researchgate.net This highly reactive intermediate can then undergo various subsequent reactions, including dimerization or nucleophilic attack. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways and understanding the electronic structure of transient intermediates. nih.govelsevierpure.com For instance, DFT calculations can be employed to model the transition states of cycloaddition reactions, providing insights into their regio- and diastereoselectivity. nih.gov
A notable transformation is the [4+2] cycloaddition reaction, where the furan ring acts as a diene. The reactivity in these reactions is influenced by the electronic nature of the substituents on the furan ring. nih.gov Advanced mechanistic studies could focus on:
Kinetics and Thermodynamics: Investigating the rate and equilibrium of the ring-opening process and subsequent reactions under various conditions.
Intermediate Trapping: Designing experiments to trap and characterize the fleeting α-oxo ketene intermediate.
Computational Modeling: Utilizing high-level computational methods to map out the potential energy surfaces of complex reaction cascades involving this compound.
Recent research has also explored force-promoted retro-[4+2][3+2] cycloadditions in related oxanorbornane-triazoline systems, highlighting the unique reactivity that can be accessed under mechanical stress. manchester.ac.uk Such studies on the mechanochemistry of furan-2,3-dione derivatives could reveal novel and controlled release applications.
Derivatization for Enhanced Synthetic Utility and Building Block Potential
The reactivity of the furan-2,3-dione core allows for a wide range of derivatization reactions, significantly expanding its utility as a synthetic building block. The electrophilic nature of the dione (B5365651) system makes it susceptible to attack by various nucleophiles. researchgate.net
For example, 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione reacts with aromatic amines and diamines to generate a variety of heterocyclic compounds. researchgate.net Its reaction with semicarbazones and thiosemicarbazones leads to the formation of 1-methylenaminopyrimidine-2-one and -thione derivatives. researchgate.net Furthermore, its interaction with acetanilides can yield open-chain dibenzoylacetic acid derivatives. researchgate.net
Future research in this area could explore:
Reactions with a broader range of nucleophiles: Investigating reactions with carbon, sulfur, and phosphorus-based nucleophiles to access a more diverse set of heterocyclic systems.
Metal-catalyzed cross-coupling reactions: Utilizing the furan ring as a scaffold for the introduction of various substituents through well-established cross-coupling methodologies.
Post-Ugi cascade reactions: Employing the furan-2,3-dione in multicomponent reactions like the Ugi reaction, followed by intramolecular cyclizations to rapidly build molecular complexity. nih.gov
The introduction of different functional groups onto the this compound framework can modulate its electronic properties and steric environment, thereby fine-tuning its reactivity for specific synthetic targets.
Comparative Studies with Analogous Heterocyclic Systems
To fully appreciate the synthetic potential of this compound, it is instructive to compare its reactivity with that of analogous heterocyclic systems. Key comparators include thiophene-2,3-diones, pyrrole-2,3-diones (isatins), and other related diones.
| Heterocyclic System | Key Structural Difference | General Reactivity Trend |
| Furan-2,3-dione | Oxygen heteroatom | Highly reactive diene in cycloadditions, susceptible to ring-opening. |
| Thiophene-2,3-dione | Sulfur heteroatom | Generally more aromatic and less reactive as a diene compared to furan. reddit.com |
| Pyrrole-2,3-dione (Isatin) | Nitrogen heteroatom | The lactam carbonyl is less reactive than the ketone carbonyl; the N-H bond allows for further derivatization. reddit.com |
| Sulfolene | Sulfone group in a five-membered ring | Undergoes thermal extrusion of sulfur dioxide to generate a diene. wikipedia.org |
The differences in electronegativity and orbital overlap between oxygen, sulfur, and nitrogen directly impact the aromaticity and reactivity of the heterocyclic ring. reddit.com Furan is generally considered the least aromatic among furan, thiophene, and pyrrole, which contributes to its higher reactivity in cycloaddition reactions. reddit.com
Comparative studies could involve:
Parallel synthesis and reactivity screening: Subjecting this compound and its analogues to a range of reaction conditions to quantitatively compare their reactivity profiles.
Computational analysis: Using theoretical methods to compare the frontier molecular orbitals and reaction barriers of these different heterocyclic systems.
Spectroscopic and structural analysis: Comparing the spectroscopic data (NMR, IR) and X-ray crystal structures to understand the subtle electronic and steric differences.
Such studies will provide a comprehensive understanding of the unique advantages of using the furan-2,3-dione scaffold in specific synthetic contexts.
Applications as Versatile Synthetic Intermediates in Organic Synthesis
The inherent reactivity of this compound makes it a valuable intermediate for the synthesis of a diverse range of organic molecules. researchgate.net Its ability to act as a precursor to reactive ketenes and to participate in cycloaddition reactions opens up pathways to numerous heterocyclic systems. researchgate.net
The furan moiety itself is a key structural motif in many natural products and biologically active compounds. researchgate.netnumberanalytics.com Therefore, methodologies that utilize this compound can provide access to novel compounds with potential pharmaceutical or material science applications.
Some examples of its synthetic utility include the preparation of:
Pyran-4-ones: Through the dimerization of the intermediate diacylketene formed during thermolysis. researchgate.net
Pyrimidine (B1678525) derivatives: By reaction with semicarbazones and thiosemicarbazones. researchgate.net
Open-chain N-acyl-oxo-amides: Via reaction with amides. researchgate.net
Future applications could expand to:
Total synthesis of natural products: Incorporating the this compound as a key building block in the retrosynthetic analysis of complex natural products.
Medicinal chemistry: Using the furan-2,3-dione scaffold to generate libraries of novel compounds for biological screening. researchgate.net
Materials science: Synthesizing novel furan-containing polymers and optoelectronic materials. nih.gov
The versatility of this compound as a synthetic intermediate ensures its continued importance in the field of organic synthesis, with many exciting discoveries yet to be made.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
